Product packaging for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one(Cat. No.:CAS No. 113845-22-0)

1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one

Cat. No.: B571301
CAS No.: 113845-22-0
M. Wt: 135.126
InChI Key: SDLGZCPQLPHALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one is a chemical compound based on the pyrrolo[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This fused bicyclic heterocycle is recognized as a privileged structure in the design of kinase inhibitors . Its purine-mimetic properties allow it to act as a core scaffold that can engage the hinge region of kinase ATP-binding sites through hydrogen bonding, making it a valuable warhead in the development of targeted anticancer therapies . Researchers extensively utilize this family of compounds to develop novel therapeutic agents for various diseases. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural component in several FDA-approved drugs and numerous investigational compounds targeting a range of kinases . This specific derivative provides researchers with a versatile building block for further chemical functionalization and structure-activity relationship (SAR) studies. It is suited for projects in hit-to-lead optimization and the exploration of new biological targets in academic and industrial research settings. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B571301 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one CAS No. 113845-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113845-22-0

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

6,7-dihydropyrrolo[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C6H5N3O/c10-5-2-8-6-4(5)1-7-3-9-6/h1,3H,2H2,(H,7,8,9)

InChI Key

SDLGZCPQLPHALB-UHFFFAOYSA-N

SMILES

C1C(=O)C2=CN=CN=C2N1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 2,3 D Pyrimidin 5 6h One and Its Derivatives

Classical Synthetic Approaches to the Pyrrolo[2,3-d]pyrimidine Ring System

The foundational methods for constructing the pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, have been well-established in the literature. researchgate.net These classical routes typically involve the sequential construction of the fused heterocyclic system, either by forming the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) or by building the pyrrole ring onto a substituted pyrimidine.

Strategic Construction of the Pyrimidine Ring on Substituted Pyrrole Intermediates

A primary classical strategy involves the use of appropriately substituted pyrrole intermediates. The key step is the cyclization to form the pyrimidine ring. A common and effective method is the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with reagents like triethyl orthoesters. researchgate.net This reaction proceeds by heating the two components, often without the need for a solvent or catalyst, to yield 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. researchgate.net The reaction is straightforward, involving the heating of the reactants in a solvent such as an alkanol, followed by solvent removal and purification of the resulting product. google.com

Another pathway involves the reaction of an amino-cyano-furan derivative with guanidine. google.com This process yields a diaminopyrrolo[2,3-d]pyrimidine, demonstrating the formation of the pyrimidine ring onto a heterocyclic precursor that converts to the desired pyrrole structure. google.com

Synthetic Routes Involving 4-Aminopyrimidines and 2-Oxo-alkyl Substituents

An alternative classical approach begins with a substituted pyrimidine ring, upon which the pyrrole ring is constructed. A notable example is the synthesis of pyrrolo[2,3-d]pyrimidin-4-ol from 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol. chemicalbook.com In this route, the starting material is a 4-aminopyrimidine (B60600) derivative that possesses a protected aldehyde (an equivalent of a 2-oxo-alkyl substituent) at the 5-position. chemicalbook.com The intramolecular cyclization of this substituent with the amino group at the 6-position, typically under acidic conditions, leads to the formation of the fused pyrrole ring, completing the pyrrolo[2,3-d]pyrimidine scaffold. chemicalbook.com

Modern and Green Chemical Synthesis Protocols for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one Derivatives

Contemporary synthetic chemistry has introduced more efficient, atom-economical, and environmentally friendly methods for assembling the pyrrolo[2,3-d]pyrimidine core and its derivatives. These include multicomponent reactions, transition metal-catalyzed cross-couplings, and novel cyclocondensation strategies.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single step to form a complex product, minimizing waste and saving time. researchgate.net Several MCRs have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netscielo.org.mx These reactions often utilize versatile building blocks like arylglyoxals, which can react with compounds such as 6-aminouracil (B15529) or barbituric acid derivatives in the presence of a third component. researchgate.netscielo.org.mx For instance, the reaction between phenylglyoxal, 2-hydroxynaphtoquinone, and 2-amino-1,4-naphthoquinone derivatives can produce 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones in a one-pot condensation. tandfonline.com Such strategies are valued for their high atom economy and ability to generate molecular diversity in a single synthetic operation. researchgate.net

Starting MaterialsReaction TypeProduct ClassReference
Arylglyoxals, 6-Aminouracil derivativesMulticomponent ReactionPolyfunctionalized pyrrolo[2,3-d]pyrimidines researchgate.net
Phenylglyoxal, Barbituric acid derivatives, AmineThree-component Reaction5-substituted-pyrrolo[2,3-d]pyrimidines scielo.org.mx
Phenylglyoxal, 2-Hydroxynaphtoquinone, 2-Amino-1,4-naphthoquinoneOne-pot Condensation2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones tandfonline.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-H Arylation, Suzuki-Miyaura Coupling)

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic scaffolds.

Palladium-Catalyzed C-H Arylation: Direct C-H arylation is a powerful method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Palladium catalysts have been successfully used for the direct ortho C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives, providing access to a variety of biphenyl-containing analogues. rsc.orgresearchgate.net This method demonstrates good functional group tolerance and can be performed on a gram scale. rsc.orgresearchgate.net Research has also focused on achieving high regioselectivity, with methods developed for the specific C6 arylation of the pyrrolo[2,3-d]pyrimidine core using arylboronic acids. chemistryviews.org These reactions can be carried out under mild conditions, for example, at room temperature using Pd(OAc)₂ as the catalyst and an oxidant. chemistryviews.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for creating C-C bonds. youtube.com It has been extensively applied to the synthesis of arylated pyrrolo[2,3-d]pyrimidines. nih.gov The typical reaction involves coupling an iodinated pyrrolo[2,3-d]pyrimidine intermediate with a suitably substituted boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. nih.gov This strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions of the heterocyclic core, which is crucial for developing compounds with targeted biological activities. nih.gov To improve environmental credentials, copper-catalyzed coupling reactions have also been explored as a greener and more economical alternative to palladium. tandfonline.com

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Direct C-H ArylationPd(II)/Pd(IV), Aryl iodidesHigh regioselectivity for ortho-arylation. rsc.orgbohrium.com
C6 ArylationPd(OAc)₂, Arylboronic acids, TEMPOHighly regioselective at the C6 position; mild conditions. chemistryviews.org
Suzuki-Miyaura CouplingPd(PPh₃)₄, Arylboronic acidsVersatile for introducing diverse aryl groups. nih.gov
Copper-Catalyzed CouplingCu catalystGreener, economical alternative to Palladium. tandfonline.com

Cyclo Condensation Reaction Mechanisms

Cyclocondensation reactions are fundamental to the formation of the pyrrolo[2,3-d]pyrimidine ring system. Modern approaches have refined these reactions to improve efficiency and scope. A facile one-pot synthesis of 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones has been developed through the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters under solvent- and catalyst-free conditions. researchgate.net The reaction proceeds by heating the mixture, and after completion, the product precipitates upon cooling and can be isolated in good yield. researchgate.net

More advanced strategies include domino reactions, such as the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones (an isomer of the target scaffold) via a domino C-N coupling/hydroamination reaction. nih.gov This process starts with alkynylated uracils and anilines and proceeds through a combination of a Sonogashira reaction and subsequent cyclization, showcasing a sophisticated use of catalysis to build complex heterocycles from readily available starting materials. nih.gov

Ultrasound Irradiation-Assisted Synthesis Enhancements

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govnih.gov In the context of heterocyclic synthesis, sonochemistry can promote efficient cyclization and condensation reactions. While direct application of ultrasound for the synthesis of the specific this compound is not extensively documented in readily available literature, the principles of ultrasound-assisted synthesis are broadly applicable to the formation of related pyrimidinone-fused systems. researchgate.net

For instance, ultrasound has been successfully employed in the one-pot, three-component synthesis of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides. researchgate.net This methodology, which involves the reaction of keto carboxylic acids, primary amines, and isocyanides, showcases the potential of ultrasound to facilitate the formation of cyclic amide structures, which are analogous to the lactam moiety in this compound. researchgate.net The benefits of this approach include excellent yields, environmental friendliness, and operational simplicity. researchgate.net Furthermore, ultrasound irradiation has been utilized in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of bis-pyrrolo[2,3-d]pyrimidines, demonstrating its utility in constructing complex heterocyclic systems. nih.gov These examples suggest that ultrasound-assisted methods could be effectively adapted for the cyclization of appropriate aminopyrrole precursors to yield this compound derivatives.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Related Heterocycles

ProductReaction TypeUltrasound ConditionsConventional ConditionsYield (Ultrasound)Yield (Conventional)Reference
5-oxo-2-pyrrolidinecarboxamidesThree-component reactionIrradiationStirring at RTGood to excellentLower researchgate.net
Bis-pyrrolo[2,3-d]pyrimidinesCuAACIrradiationThermalHighModerate nih.gov

β-Cyclodextrin Catalysis in Aqueous Media

β-Cyclodextrin, a macrocyclic oligosaccharide, has gained prominence as a supramolecular catalyst in organic synthesis, particularly in aqueous media. mdpi.comnih.gov Its hydrophobic inner cavity can encapsulate nonpolar guest molecules, bringing them into close proximity and facilitating reactions in an environmentally benign solvent like water. This approach aligns with the principles of green chemistry.

While specific examples of β-cyclodextrin catalyzing the synthesis of this compound are not prevalent in the reviewed literature, its application in the synthesis of pyrimidine derivatives is well-established. researchgate.net For example, β-cyclodextrin has been used to catalyze the synthesis of pyrimidine derivatives from substituted phenyl and heterocyclic aldehydes in an aqueous medium. researchgate.net The catalytic action of β-cyclodextrin in these reactions is attributed to the formation of inclusion complexes with the reactants, thereby enhancing their reactivity and promoting the desired transformations. mdpi.com Given its success in promoting the formation of the pyrimidine ring, it is plausible that β-cyclodextrin could be employed as a catalyst in the cyclization of suitably functionalized aminopyrroles to afford this compound and its analogs in aqueous media.

Table 2: Examples of β-Cyclodextrin Catalyzed Synthesis of Pyrimidine-Related Compounds

ReactantsProductCatalystSolventKey AdvantageReference
Aldehydes, 1,3-Diketones, Ammonium Acetate (B1210297)Pyrimidine derivativesβ-CyclodextrinWaterRecyclable, non-toxic catalyst researchgate.net
Amines, AlkenesSubstituted aminesβ-CyclodextrinWaterEnhanced reaction rate mdpi.com

Controlled Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering rapid and efficient heating, which often leads to dramatic reductions in reaction times and improvements in product yields. eurekaselect.com Controlled microwave reactors allow for precise temperature and pressure management, enhancing reproducibility and safety.

The application of microwave irradiation has been particularly successful in the synthesis of various heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation, resulting in short reaction times and chromatography-free product isolation. nih.gov In another example, microwave assistance was crucial for the intramolecular 1,3-dipolar cycloaddition reactions to prepare hexahydro-pyrrolo[3,2-c]quinolines. nih.gov

Microwave heating has also been effectively used for the functionalization of pre-formed pyrrolo[2,3-d]pyrimidine scaffolds. For example, the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidine dimers to their 4-piperidine and 4-pyrrolidine-substituted analogues was achieved in very good yields using microwave irradiation in water. nih.gov This highlights the utility of microwave technology not only for the initial ring formation but also for subsequent derivatization.

Table 3: Selected Microwave-Assisted Syntheses of Pyrrolopyrimidine Analogs

Starting MaterialsProductMicrowave ConditionsReaction TimeYieldReference
Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary aminesPyrazolo[3,4-d]pyrimidin-4-onesControlled irradiationShortHigh nih.gov
4-Chloro-pyrrolo[2,3-d]pyrimidine dimers, piperidine/pyrrolidine4-substituted-pyrrolo[2,3-d]pyrimidinesIrradiation in waterNot specified60-97% nih.gov

Regioselective Synthesis of Substituted this compound Analogs

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, the development of regioselective synthetic methods is of paramount importance for creating libraries of analogs for structure-activity relationship (SAR) studies.

Strategic Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic moieties can significantly influence the pharmacological properties of the parent scaffold. A novel series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were designed and synthesized as phosphoinositide 3-kinase α (PI3Kα) inhibitors. nih.gov The synthesis involved a Suzuki reaction to introduce the aryl group at the C4 position. nih.gov Similarly, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives involved the introduction of an aryl group at the 6-position. tandfonline.com

In the broader context of pyrrolo[2,3-d]pyrimidines, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for introducing aryl and heteroaryl groups. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved with high yields. tandfonline.com This strategy allows for the systematic variation of the aromatic substituent to explore its impact on biological activity.

Functionalization at Specific Positions on the Pyrimidine Ring (e.g., C2, C4, C5, C6)

Regioselective functionalization of the pyrimidine ring is crucial for fine-tuning the properties of this compound analogs. The synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones has been reported, where functionalization at various positions was achieved. mdpi.com For example, halogenation at the C3 position of the pyrrole ring was accomplished using N-halosuccinimides. mdpi.com

In the synthesis of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, the key intermediate was a chlorinated precursor, which then underwent a Suzuki reaction to introduce the aryl moiety at the C4 position. nih.gov This highlights a common strategy where a leaving group, such as a halogen, is first introduced at a specific position, which then serves as a handle for further functionalization through cross-coupling reactions. The synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors involved the strategic introduction of substituents at the C4, C5, and C6 positions through a combination of amination and Suzuki-Miyaura cross-coupling reactions. mdpi.com

N-Substitution and Linker Chemistry in Bis-Heterocyclic Systems

The synthesis of bis-heterocyclic systems, where two this compound units are connected by a linker, offers opportunities to explore bivalent interactions with biological targets. The synthesis of novel symmetrical bis-pyrrolo[2,3-d]pyrimidines has been reported, where the two heterocyclic units are connected via different linkers. nih.gov

The synthesis typically involves the N-alkylation of the pyrrolo[2,3-d]pyrimidine core with a bifunctional linker. For example, N-alkylation with 1,2-dibromoethane (B42909) followed by conversion to an azide (B81097) allows for subsequent "click" chemistry to introduce various linkers. nih.gov This approach provides a modular strategy for creating a diverse range of bis-heterocyclic compounds with varying linker lengths and compositions, which can be crucial for optimizing their biological activity. The use of ultrasound irradiation in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) step has been shown to shorten reaction times and increase efficiency in the formation of these symmetric bis-heterocycles. nih.gov

Derivatization via Hydrazinyl and Benzylidene Moieties

The introduction of hydrazinyl and subsequently benzylidene groups to the pyrrolo[2,3-d]pyrimidine core is a strategic approach to create derivatives with significant potential. This derivatization is often accomplished in a stepwise manner, beginning with the synthesis of a hydrazide intermediate.

A common synthetic route involves converting an ester form of a pyrrolo[2,3-d]pyrimidine derivative into a hydrazide. nih.gov For instance, an ester like ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate can be refluxed with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide, 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide. nih.gov This hydrazide serves as a key intermediate for further elaboration. nih.gov

The final step is the reaction of this hydrazide with various substituted aromatic aldehydes. nih.gov This condensation reaction, typically carried out in refluxing absolute ethanol (B145695) with a catalytic amount of glacial acetic acid, yields the target (E)-N'-benzylidene-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide derivatives. nih.gov The presence of the benzylidene proton signal in ¹H-NMR spectra, along with other characteristic spectroscopic data, confirms the successful formation of the final products. nih.gov The synthesis of related 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidines and their subsequent conversion to hydrazones has also been reported. rsc.org

Table 1: Synthesis of Benzylidene-Benzohydrazide Derivatives

StepReactantsReagents & ConditionsProductReference
16-chloro-7-deazapurine, BenzocaineAbsolute ethanol, refluxethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate nih.gov
2ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateHydrazine hydrate (80% in H₂O), reflux4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide nih.gov
34-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide, Halogen-substituted aldehydesAbsolute ethanol, glacial acetic acid (catalytic), reflux(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives nih.gov

Elaboration of Flexible Side-Chain Structures

The development of pyrrolo[2,3-d]pyrimidine derivatives often involves the incorporation of flexible side-chains to explore structure-activity relationships. These side-chains can enhance binding affinity to biological targets and improve pharmacokinetic properties.

One strategy involves attaching flexible moieties to the C4 position of the pyrrolo[2,3-d]pyrimidine ring system. For example, N-methyl-N-(3-methylbenzyl) groups have been successfully incorporated. mdpi.com Another approach focuses on the C6 position, where arylated pyrrolopyrimidines serve as a preferred scaffold for adding polar substituents. nih.govacs.org This has led to the synthesis of compounds with complex and flexible side-chains, such as N1-(5-(4-(Benzyl(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-fluorobenzyl)-N2,N2-dimethylethane-1,2-diamine. nih.gov The synthesis of this particular derivative involved treating a precursor with specific amines, followed by purification. nih.govacs.org The phenylmethanol moiety in some of these structures is noted for its high degree of flexibility. nih.gov

Synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are employed to build these complex structures in good yields. nih.gov These reactions allow for the attachment of various substituted pyridine (B92270) and benzyl (B1604629) groups, creating a diverse library of compounds with flexible side-chains. mdpi.comnih.gov

Table 2: Examples of Flexible Side-Chain Derivatives

Compound NamePoint of AttachmentKey Synthetic ReactionReference
N-Methyl-N-(3-methylbenzyl)-5-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineC4 and C5Buchwald-Hartwig and Suzuki-Miyaura cross-coupling mdpi.comnih.gov
N1-(5-(4-(Benzyl(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-fluorobenzyl)-N2,N2-dimethylethane-1,2-diamineC4 and C6Amine substitution nih.govacs.org
N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineC4Buchwald-Hartwig cross-coupling nih.gov

Purification and Isolation Methodologies for Synthesized Pyrrolo[2,3-d]pyrimidin-5(6H)-one Compounds

The isolation and purification of synthesized pyrrolo[2,3-d]pyrimidin-5(6H)-one derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and by-products, yielding compounds of high purity for subsequent analysis and evaluation.

The most frequently cited method for purification is silica (B1680970) gel column chromatography. mdpi.com This technique is versatile and can be adapted by using various solvent systems to effectively separate the target compounds from impurities. mdpi.com For instance, silica gel flash column chromatography is commonly used with solvent gradients such as ethyl acetate/n-pentane, acetone/dichloromethane (DCM), or methanol/DCM to afford the desired products. mdpi.comnih.gov In some cases, a specific solvent system of CH₂Cl₂/MeOH/25% NH₃ (aq) has been employed. nih.govacs.org

Prior to chromatographic purification, a standard aqueous work-up is often performed. This typically involves partitioning the crude reaction mixture between an organic solvent, like ethyl acetate (EtOAc), and water. mdpi.comnih.gov The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure using a rotary evaporator. mdpi.comnih.gov

In addition to chromatography, recrystallization is another valuable purification technique. For some derivatives, recrystallization from a solvent mixture like DMF/EtOH has proven effective in yielding pure crystalline products. sapub.org The purity of the final compounds is often confirmed by analytical methods such as HPLC, and their structures are elucidated using NMR spectroscopy and mass spectrometry. mdpi.comnih.govacs.orgmdpi.com

Table 3: Summary of Purification Techniques

MethodologyDescriptionSpecific Examples/Solvent SystemsReference
Aqueous Work-upInitial purification step involving liquid-liquid extraction.Partitioning between EtOAc and water, washing with brine, drying over Na₂SO₄. mdpi.comnih.gov
Silica Gel Column ChromatographyPrimary method for separating target compounds from impurities.EtOAc/n-pentane; Acetone/DCM; MeOH/DCM; CH₂Cl₂/MeOH/NH₃(aq). mdpi.comnih.govacs.orgnih.govmdpi.com
RecrystallizationUsed to obtain highly pure crystalline solids.DMF/EtOH. sapub.org

Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Derivatives

Systematic Analysis of Substituent Variation on Biological Activity

The biological activity of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one derivatives is highly sensitive to the nature and position of various substituents on both the pyrrole (B145914) and pyrimidine (B1678525) rings, as well as the linkers connecting the core to other pharmacophoric elements.

The pyrrole ring of the 1H-pyrrolo[2,3-d]pyrimidine scaffold offers sites for modification that can significantly modulate biological activity. The pyrrole nitrogen (N7) and the C5 carbon are key positions for substitution.

Electrophilic substitution, such as halogenation, preferentially occurs at the C5 position of the pyrrolo[2,3-d]pyrimidine ring system. researchgate.net A series of 5-substituted thiophenyl pyrrolo[2,3-d]pyrimidines were designed as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov The activity of these compounds was found to be highly dependent on the linker length at this position. nih.gov

Modifications to the pyrimidine portion of the scaffold have been a major focus of optimization, with substitutions at the C2, C4, and C6 positions proving critical for activity and selectivity.

C2 Position: The C2 position is frequently substituted with aryl groups. In a series of tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-ones, a 2-(4-chlorophenyl) group was a common feature among active compounds. mdpi.com The nature of this aryl substituent can fine-tune activity.

C4 Position: The C4 position is often modified to carry amines or other functional groups that can form key interactions with the target protein. In the development of corticotropin-releasing hormone type 1 receptor (CRHR1) antagonists, a series of 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines were synthesized, with some showing very high affinity. nih.gov Similarly, in the pursuit of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, amination at the C4 position with various substituted benzylamines is a common strategy. nih.govmdpi.com However, in one study focused on CSF1R inhibitors, attaching a larger dipyridine moiety from the drug Pexidartinib to the C4 position resulted in completely inactive compounds. mdpi.com This highlights that the steric bulk and nature of the C4-substituent are critical and target-dependent.

C5 and C6 Positions: The C5 and C6 positions of the pyrrolo[2,3-d]pyrimidine core have been explored for introducing diversity and tuning activity. In a direct comparison for CSF1R inhibition, substitutions at position 6 of the scaffold yielded compounds with potent, low-nanomolar inhibitory activity, whereas analogous substitutions at position 5 resulted in inactive compounds. mdpi.comresearchgate.net This demonstrates a stark positional preference for activity. Further studies on 6-substituted derivatives showed that decreasing the length of an alkyl bridge from eight carbons to four carbons led to substantially increased antiproliferative activities. nih.gov The introduction of various 6-aryl groups, including pyridyl derivatives, maintained good activity against CSF1R while significantly reducing off-target effects on EGFR. ntnu.no

Table 1: Effect of Substitution Position on CSF1R Inhibition
Compound SeriesSubstitution PositionKey SubstituentBiological Activity (CSF1R IC50)Reference
Pexidartinib HybridC4Dipyridine moietyInactive mdpi.com
Pexidartinib HybridC5Dipyridine moietyInactive mdpi.com
Pexidartinib HybridC6Dipyridine moietyLow nanomolar mdpi.com
Aryl DerivativesC6Pyridyl groupsGood activity ntnu.no

Linkers and bridging elements that connect the pyrrolopyrimidine core to other pharmacophores are crucial for orienting the molecule within a binding site and can significantly impact biological activity.

In a series of novel bis-pyrrolo[2,3-d]pyrimidine derivatives, the nature of the linker connecting two heterocyclic units was shown to influence cytostatic activity. nih.gov Similarly, studies on 5- and 6-substituted pyrrolo[2,3-d]pyrimidines as antifolates revealed that the length of the carbon bridge connecting the core to a thiophene (B33073) ring was a key determinant of antiproliferative effects. nih.govnih.gov For 6-substituted analogs, decreasing the bridge length from eight to four carbons substantially increased activity. nih.gov In contrast, for 5-substituted analogs designed as dual GARFTase/AICARFTase inhibitors, compounds with three or four carbon linkers (compounds 9 and 10 ) showed the highest potency against KB human tumor cells. nih.gov

The design of necroptosis inhibitors based on a related pyrrolo[1,2-b] mdpi.comnih.govnih.govtriazole scaffold also highlighted the importance of the linker, where a representative compound was found to bind effectively to an allosteric pocket of the target kinase, RIPK1. rsc.org

The introduction of halogen atoms is a widely used strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. mdpi.comnih.gov This has been effectively applied to the this compound scaffold and its derivatives.

In one study, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent on a C4-phenyl ring exhibited superior antitumor activity against the HT-29 colon cancer cell line. mdpi.com Specifically, compounds with this feature showed IC₅₀ values of 4.55 and 4.01 µM. mdpi.com The introduction of halogens can also be used to create selective agents. For example, a series of fluoro-substituted 4-(dialkylamino)pyrrolo[2,3-d]pyrimidines were developed as high-affinity ligands for the CRHR1 receptor, with the goal of creating PET imaging agents. nih.gov Compounds 11a and 11b from this series displayed very high affinity, with Kᵢ values of 3.5 nM and 0.91 nM, respectively. nih.gov

Furthermore, direct halogenation of the pyrrolopyrimidine core itself is a key synthetic step. Iodination at the C3 position of a tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one was successfully achieved, leading to potent compounds. mdpi.com Regioselective halogenation at the C5 position has also been reported as a method to generate key intermediates for further derivatization. researchgate.net

Table 2: Impact of Halogenation on Biological Activity
CompoundHalogen and PositionTarget/AssayActivityReference
8gBromine on C4 of N-phenyl ringHT-29 cell lineIC50 = 4.01 µM mdpi.com
10aChlorine at C3HeLa cell lineModerate activity mdpi.com
11aFluorine on linkerCRHR1 affinityKi = 3.5 nM nih.gov
11bFluorine on linkerCRHR1 affinityKi = 0.91 nM nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures with improved properties while maintaining or enhancing biological activity. nih.govresearchgate.net These approaches involve replacing a molecule's core framework or specific functional groups with chemically different but functionally similar alternatives. scite.ainih.gov

The 1H-pyrrolo[2,3-d]pyrimidine scaffold is considered a non-classical bioisostere of purine (B94841), often referred to as 7-deazapurine because it lacks the nitrogen atom at the 7-position. mdpi.comnih.gov This modification has significant implications for its chemical and biological properties. The replacement of a nitrogen atom with a carbon atom alters the hydrogen bonding capacity and electronic distribution of the ring system, which can lead to changes in target affinity and selectivity. nih.gov

This scaffold is a core component in numerous kinase inhibitors, where it mimics the purine ring of ATP. mdpi.com Its design often incorporates pharmacophoric elements found in successful anticancer drugs, such as electron-rich aryl substitutions that promote π-stacking interactions and halogen groups to enhance binding. mdpi.com The pyrrolo[2,3-d]pyrimidine core has been successfully used to develop inhibitors for a wide range of targets, including MCT1, WEE1, and ALK, demonstrating its versatility. mdpi.com

Comparative studies often evaluate the pyrrolo[2,3-d]pyrimidine scaffold against other heterocyclic systems. For instance, in the development of PDE4B inhibitors, a scaffold hopping experiment from an imidazo[1,2-a]pyridine (B132010) identified a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series with potent activity. nih.gov This demonstrates that even subtle changes in the core, such as the arrangement of nitrogen atoms, can lead to new and active chemical series. The pyrrolo[2,3-d]pyrimidine core is also considered a valuable isostere for indoles in SAR studies. nih.gov

Strategies for Enhancing Kinase Selectivity within the Pyrrolo[2,3-d]pyrimidine Framework

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, largely because it mimics the adenine (B156593) base of ATP, enabling it to compete for the ATP-binding site of numerous kinases. nih.govnih.goveurekaselect.com However, this mimicry can also lead to a lack of selectivity, as the ATP-binding site is highly conserved across the kinome. Consequently, a primary challenge and focus of research is to devise strategies that enhance the selectivity of these inhibitors, ensuring they act on the desired kinase target while minimizing off-target effects. nih.gov

Several key strategies have been successfully employed to improve the kinase selectivity of pyrrolo[2,3-d]pyrimidine derivatives:

Scaffold Hopping and Core Structure Modification: A successful approach involves moving from a known kinase inhibitor scaffold to the pyrrolo[2,3-d]pyrimidine core or modifying the core itself. For instance, in the development of highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, researchers performed a scaffold hop to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. nih.gov This specific core structure imparted a significant initial selectivity against other members of the CDK family. Further studies showed that this 5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one core provided markedly better selectivity compared to its 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one counterparts. nih.gov

Exploiting Unique Sub-pockets and Allosteric Sites: Selectivity can be achieved by designing derivatives with substituents that extend into less-conserved regions of the kinase active site or target allosteric sites. In the pursuit of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, researchers found that targeting the autoinhibited (DFG-out) conformation of the kinase led to exquisite selectivity. nih.gov The crystal structure of an inhibitor bound to the protein confirmed this DFG-out-like binding mode, which contrasts with other inhibitors that bind the active (DFG-in) conformation, explaining the high selectivity. nih.gov

Strategic Placement of Substituents: The position and nature of substituents on the pyrrolo[2,3-d]pyrimidine ring are critical for directing selectivity.

C4-Position: Modifications at the C4 position are common. For developing Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, attaching a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] group was a key step. acs.org

C5-Position: In the development of CSF1R inhibitors, it was observed that 5-arylated pyrrolopyrimidines had low activity, whereas 6-arylated versions were the preferred scaffold, highlighting the importance of substituent positioning. nih.gov

C6-Position: For CDK2 inhibitors, a variety of substituents on the lactam nitrogen (position 6) were explored. A (1S, 3R)-hydroxycyclohexane group was found to be particularly effective, yielding a compound with 0.25 nM potency against CDK2 and over 1000-fold selectivity against CDK1. nih.gov

Halogenation: The strategic incorporation of halogen atoms (fluorine, chlorine, bromine) is a well-established method to enhance both potency and selectivity. mdpi.comnih.gov Halogenated derivatives can form specific interactions within the target's active site, altering the binding profile. For example, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were developed, with compound 5k emerging as a potent multi-targeted inhibitor of EGFR, Her2, VEGFR2, and CDK2. mdpi.com

Molecular Hybridization: This strategy involves combining structural features from different known inhibitors. To develop novel CSF1R inhibitors, fragments of the approved drug Pexidartinib were merged with the pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net This approach led to the identification of potent and selective compounds, demonstrating that leveraging the features of established drugs can be a fruitful path to enhancing selectivity. mdpi.com

The following table summarizes the impact of specific structural modifications on kinase selectivity for derivatives of the pyrrolo[2,3-d]pyrimidine scaffold.

Target Kinase Scaffold/Core Modification Key Substituent for Selectivity Observed Selectivity Outcome Reference
CDK2 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one(1S, 3R)-hydroxycyclohexane at the lactam nitrogen>1000-fold selectivity over CDK1; >200x for CDKs 4/6/7/9. nih.gov
LRRK2 Pyrrolo[2,3-d]pyrimidineDiastereomeric oxolan-3-yl derivatives at the C4-amino substituent.Compounds 44 and 45 showed high potency and exquisite selectivity for LRRK2, with only two off-target kinases significantly inhibited at high concentrations. acs.org
CSF1R 6-Aryl-pyrrolo[2,3-d]pyrimidinePolar para-substituent on the C6-aryl group.Increased CSF1R activity while reducing EGFR inhibitory potency; targets the autoinhibited form of the receptor. nih.gov
EGFR (mutant) Pyrrolo[2,3-d]pyrimidineCovalent warhead on a side chain.Compound 12i selectively inhibits mutant EGFR with up to 104-fold greater potency compared to wild-type EGFR. nih.gov

Conformational Analysis and Development of Pharmacophore Models

Understanding the three-dimensional structure (conformation) of how pyrrolo[2,3-d]pyrimidine derivatives bind to their target kinase is fundamental for rational drug design. This is achieved through conformational analysis, which in turn informs the development of pharmacophore models. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

Conformational Analysis: The primary methods for determining the binding conformation are X-ray crystallography and computational molecular docking.

X-ray Crystallography: This technique provides a high-resolution, empirical snapshot of the inhibitor bound within the kinase's active site. For example, obtaining the crystal structure of a pyrrolo[2,3-d]pyrimidine derivative (23 ) within the CSF1R active site was a breakthrough. It revealed that the inhibitor bound to a "DFG-out-like" conformation of the kinase, a key insight that explained the compound's high selectivity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies are used extensively to rationalize observed SAR and to guide the design of new derivatives. For instance, docking studies supported the initial idea of creating hybrid molecules by merging fragments of Pexidartinib with the pyrrolo[2,3-d]pyrimidine core for CSF1R inhibition. mdpi.comresearchgate.net Similarly, in the development of multi-targeted inhibitors, molecular docking was used to understand the binding interactions of compound 5k with four different kinases (EGFR, VEGFR2, HER2, and CDK2), showing binding modes similar to known inhibitors like erlotinib (B232) and sunitinib. nih.gov

Pharmacophore Model Development: The data from conformational analyses are used to build pharmacophore models. These models typically define the spatial arrangement of key molecular features. For pyrrolopyrimidine-based kinase inhibitors, a common pharmacophore would include:

One or more hydrogen-bond acceptors (A) .

One or more hydrogen-bond donors (D) .

A hydrophobic group (H) .

An aromatic ring (R) .

A study on related pyrrolopyridine inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) developed a pharmacophore hypothesis (ADDHR) consisting of one acceptor, two donors, one hydrophobic group, and one aromatic ring. researchgate.net This model successfully predicted the activity of test compounds, demonstrating the utility of such models in virtual screening and the design of novel, selective inhibitors. researchgate.net The pyrrolo[2,3-d]pyrimidine core itself often provides the crucial hydrogen bonding features that interact with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. The substituents are then designed to interact with other specific features defined by the pharmacophore model to enhance potency and selectivity.

The table below outlines a generalized pharmacophore model for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Pharmacophore Feature Description Typical Interacting Group on Inhibitor Typical Interacting Residue in Kinase
Hydrogen Bond Donor A group that can donate a proton to form a hydrogen bond.The N7-H of the pyrrole ring; N-H of an amino substituent.Backbone carbonyls in the kinase hinge region.
Hydrogen Bond Acceptor An electronegative atom that can accept a proton in a hydrogen bond.The N1 and N3 atoms of the pyrimidine ring.Backbone N-H groups in the kinase hinge region.
Hydrophobic Region A nonpolar region that interacts favorably with hydrophobic pockets.Aryl or alkyl groups attached to the core scaffold.Hydrophobic residues like Leucine, Valine, Isoleucine (e.g., the "gatekeeper" residue).
Aromatic Ring A planar, cyclic, conjugated system that can engage in π-π stacking.Phenyl, pyridine (B92270), or other aromatic rings as substituents.Aromatic residues like Phenylalanine or Tyrosine.

By meticulously applying these strategies for enhancing selectivity and leveraging conformational insights to build predictive pharmacophore models, researchers continue to refine this compound derivatives into highly potent and specific kinase inhibitors for various therapeutic applications.

Molecular Mechanisms of Action of 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Derivatives

Comprehensive Kinase Inhibition Profiles

Derivatives built upon the pyrrolo[2,3-d]pyrimidine core have demonstrated a broad spectrum of kinase inhibitory activities. Their unique structure allows for tailored modifications, leading to compounds with high potency and, in some cases, selectivity for specific kinase targets. mdpi.comnih.gov Researchers have successfully developed derivatives that target key enzymes involved in cell proliferation, survival, and angiogenesis.

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a critical role in cell growth, apoptosis prevention, and proliferation. nih.govnih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of PAK4. researchgate.netnih.gov Molecular dynamics simulations and docking studies revealed that these inhibitors bind effectively to the hinge region of PAK4. nih.govbohrium.com Key interactions include the formation of double hydrogen bonds with the backbone of Leu398 and additional hydrogen bonds with Glu396 and Asp444. nih.gov

The inhibitory capacity is sensitive to the substituents on the pyrrolo[2,3-d]pyrimidine nucleus. researchgate.netnih.gov For instance, compound 5n , featuring a terminal amino group, showed enhanced hydrogen bonding and electrostatic interactions, resulting in a very potent PAK4 inhibition with an IC₅₀ value of 2.7 nM. nih.govbohrium.com In contrast, the nature of halogen atoms on other derivatives influenced the positioning of the molecule within the binding site, affecting interactions and leading to variations in inhibitory strength. nih.govnih.gov

Table 1: Inhibitory Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against PAK4

CompoundPAK4 IC₅₀ (nM)Reference
5n 2.7 bohrium.com
5o 20.2 bohrium.com

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine signaling pathways that regulate immune responses. nih.govnih.gov Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases and transplant rejection, as it is primarily involved in immune cell signaling, while inhibition of other JAKs like JAK2 can be associated with adverse hematopoietic effects. nih.govresearchgate.net

Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related scaffold, as potent JAK3 inhibitors. nih.govresearchgate.net The 1H-pyrrolo[2,3-b]pyridine ring mimics the pyrrolopyrimidine scaffold of other known JAK inhibitors. researchgate.net Optimization of this series, such as introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to compound 14c , a potent and moderately selective JAK3 inhibitor with an IC₅₀ of 3.5 nM. researchgate.net This compound demonstrated greater inhibitory activity against JAK3 compared to JAK1 and JAK2, showcasing the potential for developing selective modulators from this chemical class. researchgate.net

Table 2: Inhibitory Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives against JAK Family Kinases

CompoundJAK3 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Reference
6 110050002900 researchgate.net
14c 3.51325 researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is a prominent target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). rjeid.comnih.gov Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Pyrrolo[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors. rjeid.comnih.govresearchgate.net

A series of these derivatives were designed to act as covalent inhibitors, targeting both wild-type and mutant forms of EGFR. nih.gov One such compound, 12i , exhibited remarkable selectivity, inhibiting cells with an EGFR activating mutation (HCC827) with 493-fold greater efficacy than normal cells. nih.gov In enzymatic assays, this compound was highly potent against the T790M mutant EGFR, with an IC₅₀ of 0.21 nM, demonstrating 104-fold selectivity over wild-type EGFR. nih.gov Another derivative, compound 5k , also showed potent inhibition against EGFR with an IC₅₀ of 79 nM. mdpi.com

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR

CompoundTargetIC₅₀ (nM)Reference
12i EGFR T790M0.21 nih.gov
12i EGFR wild-type22 nih.gov
5k EGFR79 mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. rjeid.comsigmaaldrich.com Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Several novel pyrrolo[2,3-d]pyrimidine-based compounds have been synthesized and identified as potent VEGFR-2 inhibitors. sigmaaldrich.com

These derivatives were designed based on the structure-activity relationship studies of known type II VEGFR-2 inhibitors. sigmaaldrich.com The resulting compounds demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. sigmaaldrich.com Specifically, derivatives 12d and 15c , which incorporate biaryl urea (B33335) moieties, were found to be highly effective, with IC₅₀ values of 11.9 nM and 13.6 nM, respectively. sigmaaldrich.com Docking studies confirmed that these compounds bind to the inactive conformation of VEGFR-2 in a manner comparable to approved inhibitors. sigmaaldrich.com

Table 4: Inhibitory Potency of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR-2

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. nih.govlookchem.com Dual inhibition of both mTORC1 and mTORC2 is a sought-after therapeutic goal. By optimizing a previously reported PI3Kα inhibitor, a new series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed as potent dual mTORC1/mTORC2 inhibitors. nih.govinoteexpress.com

Through structural optimization, compound 12q was identified as a lead candidate. It displayed excellent inhibitory activity against mTOR kinase with an IC₅₀ value of 54 nM, which is comparable to the positive control BEZ235 (IC₅₀ of 55 nM). nih.govlookchem.com Further studies, including western blot analysis, confirmed that compound 12q acts as a dual-target inhibitor of both mTORC1 and mTORC2. nih.gov

Table 5: mTOR Kinase Inhibition by 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition has long been a target in oncology. nih.gov While early inhibitors were often pan-selective, toxicities associated with inhibiting certain CDKs, like CDK1, prompted the search for more selective agents. nih.gov Selective inhibition of CDK2 is a promising strategy, particularly in cancers that have developed resistance to CDK4/6 inhibitors. nih.gov

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been discovered as exceptionally selective CDK2 inhibitors. nih.govbohrium.com This core structure provided a significant initial selectivity against other members of the CDK family. nih.gov Further structure-activity relationship (SAR) studies identified modifications, such as methyl substitution on a benzenesulfonamide (B165840) group and the addition of a (1S, 3R)-hydroxycyclohexane substituent, that drove selectivity for CDK2 to over 200-fold against CDKs 1, 4, 6, 7, and 9. nih.gov Compound 5g demonstrated this high selectivity in cellular assays, showing approximately 30-fold selectivity for CDK2 over CDK1. nih.gov

Table 6: Activity and Selectivity Profile of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative

CompoundCDK2 hWB IC₅₀ (nM)CDK1 Cell IC₅₀ / CDK2 Cell IC₅₀Reference
5g 300-800~30 nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Beyond metabolic enzyme inhibition, pyrrolo[2,3-d]pyrimidine derivatives modulate a range of signaling pathways and cellular processes that are fundamental to cancer cell survival and proliferation.

Interference with Cell Growth and Survival Pathways

Derivatives of pyrrolo[2,3-d]pyrimidine have been reported to inhibit multiple targets crucial for cell growth and survival. nih.gov These include key receptor tyrosine kinases (RTKs) and other kinases that drive oncogenic signaling.

Kinase Inhibition: These compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Abnormal activation of these kinase pathways is a common driver of tumor growth, angiogenesis, and metastasis.

FGFR Signaling: Certain 1H-pyrrolo[2,3-b]pyridine derivatives (a related scaffold) potently inhibit Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various tumors. rsc.org By blocking FGFR signaling, these compounds suppress downstream pathways involved in cell proliferation and survival.

Multi-Targeted Inhibition: Some halogenated derivatives have been developed as multi-targeted kinase inhibitors, showing significant activity against EGFR, Her2, VEGFR2, and CDK2. nih.govresearchgate.net This broad-spectrum inhibition allows them to interfere with multiple growth and survival signals simultaneously.

Induction of Apoptosis Pathways

A key outcome of the disruption of cellular signaling and metabolic pathways by pyrrolo[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death.

Flow cytometry analysis of cancer cells treated with these compounds reveals a significant increase in the percentage of apoptotic cells. nih.govnih.gov The mechanism often involves the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

Mechanistic studies have shown that treatment with these derivatives leads to:

Upregulation of Pro-apoptotic Proteins: An increase in the levels of pro-apoptotic proteins such as Bax and the executioner caspase, Caspase-3. nih.govresearchgate.net

Downregulation of Anti-apoptotic Proteins: A decrease in the activity of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, cell death. nih.gov Some derivatives have also been linked to the activation of the cGAS-STING pathway, which can trigger apoptosis through reactive oxygen species (ROS)-dependent changes in Bax/Bcl-2 expression. researchgate.net

Regulation of Cell Cycle Progression

Cancer is characterized by dysregulated cell cycle progression, leading to uncontrolled cell division. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to interfere with this process, causing cell cycle arrest at various checkpoints. nih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. nih.gov

For example, a pyrrolo[2,3-d]pyrimidin-4-one derivative, YCH3124, was found to disrupt cell cycle progression by causing an arrest in the G1 phase. nih.gov Other studies have noted cell cycle arrest at different stages, suggesting that the specific effect can depend on the compound's structure and the cellular context. nih.gov This regulation is often a consequence of the inhibition of key cell cycle engines like cyclin-dependent kinases (CDKs) or the activation of checkpoint proteins. nih.govnih.gov

Inhibition of Cellular Proliferation

The culmination of the aforementioned mechanisms—enzyme inhibition, disruption of survival signals, induction of apoptosis, and cell cycle arrest—is the potent inhibition of cellular proliferation. nih.govnih.govnih.gov The antiproliferative activity of these compounds has been demonstrated across a wide range of human cancer cell lines, including those from lung, breast, prostate, colon, and pancreatic cancers. nih.govnih.govnih.gov

The efficacy of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Numerous studies have reported low micromolar to nanomolar IC50 values for various pyrrolo[2,3-d]pyrimidine derivatives, highlighting their potential as potent anticancer agents. nih.govnih.govnih.govnih.gov

Table 1: Antiproliferative Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineActivity (IC50)Reference
Compound 10aPC3 (Prostate Cancer)0.19 µM nih.gov
Compound 10bMCF-7 (Breast Cancer)1.66 µM nih.gov
Compound 9eA549 (Lung Cancer)4.55 µM nih.gov
Compound 5kHepG2 (Liver Cancer)29-59 µM (range across 4 cell lines) nih.gov
Compound 5fCFPAC-1 (Pancreatic Cancer)0.79 µM nih.gov
Compound 10tHeLa, SGC-7901, MCF-70.12-0.21 µM nih.gov
YCH3124 (Z33)Various Cancer Cell LinesPotent anti-proliferative activity nih.gov

Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent and selective inhibitors of the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). nih.gov MRP1 is an efflux transporter that plays a significant role in the development of multidrug resistance in cancer, a major obstacle in chemotherapy. nih.govresearchgate.net By actively pumping a wide array of anticancer drugs out of the cell, MRP1 reduces their intracellular concentration and, consequently, their efficacy.

Research into pyrrolopyrimidine derivatives has aimed to overcome this resistance. Studies involving a doxorubicin-selected, MRP1-overexpressing small cell lung cancer cell line (H69AR) have been used to evaluate the inhibitory potency of these compounds. nih.govresearchgate.net Through assays like the calcein (B42510) AM and daunorubicin (B1662515) accumulation tests, specific structural features have been identified that enhance MRP1 inhibition. nih.govresearchgate.net

Key findings from structure-activity relationship (SAR) studies include:

Substitutions at Position 4: The presence of a piperazine (B1678402) ring at the C4 position, particularly one bearing a large phenylalkyl side chain, has proven beneficial for potent MRP1 inhibition. nih.govresearchgate.net Conversely, replacing the piperazine with a simpler amino group led to a decrease in activity. nih.govresearchgate.net

Substitutions at Positions 5 and 6: Variations at the N5 and C6 positions with aliphatic and aliphatic-aromatic groups have yielded compounds with high inhibitory activity, reaching IC50 values in the high nanomolar range. nih.govresearchgate.net Specifically, a large aliphatic side chain at the N5 position was found to be effective for MRP1 inhibition. researchgate.net

Importantly, many of these pyrrolopyrimidine derivatives show high selectivity for MRP1 over other key drug transporters like P-glycoprotein (P-gp, ABCB1), against which they exhibit low affinity. nih.gov Some derivatives with smaller substituents have demonstrated moderate inhibitory activity against Breast Cancer Resistance Protein (BCRP, ABCG2). nih.gov This selectivity is crucial for developing targeted therapies that can reverse MRP1-mediated drug resistance without broadly affecting other physiological transport processes.

Table 1: MRP1 Inhibition by Pyrrolopyrimidine Derivatives

Compound ScaffoldKey Structural FeatureEffect on MRP1 ActivitySelectivitySource
Pyrrolo[3,2-d]pyrimidinePiperazine at C4 with large phenylalkyl side chainsIncreased inhibitionHigh for MRP1 over P-gp nih.govresearchgate.net
Pyrrolo[3,2-d]pyrimidineAmino group at C4Decreased inhibitionNot specified nih.govresearchgate.net
Pyrrolo[3,2-d]pyrimidineAliphatic groups at N5Increased inhibition (nanomolar IC50)High for MRP1 over P-gp nih.gov
Pyrrolo[3,2-d]pyrimidineSmall substituentsModerate inhibition of BCRPLow affinity for P-gp nih.gov

Suppression of Tumor Cell Migration

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain heterocyclic compounds related to the pyrrolo[2,3-d]pyrimidine core have demonstrated the ability to suppress this process. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were found to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. nih.gov Although structurally distinct, the 1H-pyrrolo[2,3-b]pyridine scaffold shares a common pyrrole (B145914) ring fused to a pyrimidine-like ring, suggesting that this general class of compounds can interfere with the molecular machinery driving cell motility.

The mechanism for this effect is often linked to the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration. The fibroblast growth factor receptor (FGFR) signaling pathway, when abnormally activated, is involved in these processes. nih.gov The 1H-pyrrolo[2,3-b]pyridine derivatives were shown to be potent inhibitors of FGFR1, 2, and 3, which likely contributes to their anti-migratory effects. nih.gov

Furthermore, Neuropeptide Y (NPY) has been shown to induce the migration and proliferation of endothelial cells through its Y1, Y2, and Y5 receptors. wikipedia.org Given that pyrrolopyrimidine derivatives are being developed as NPY receptor antagonists (as discussed in the following section), this presents another potential, albeit indirect, mechanism by which they could suppress cell migration in the tumor microenvironment.

Receptor Antagonism Studies (e.g., Neuropeptide Y5 Receptor Antagonists)

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to act as antagonists at specific G protein-coupled receptors. A notable example is the Neuropeptide Y5 (NPY5) receptor, which is implicated in the regulation of food intake and energy balance. nih.gov Antagonism of the NPY5 receptor has been pursued as a therapeutic strategy for the treatment of obesity. nih.govnih.gov

A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to and block the NPY5 receptor. nih.gov These studies led to the identification of potent NPY5 antagonists, providing valuable structure-activity relationship (SAR) data and a pharmacophore model for the human Y5 receptor. nih.gov This research highlights the versatility of the pyrrolopyrimidine scaffold in targeting receptors involved in metabolic regulation. While a potent and selective NPY5R antagonist, MK-0557 (not a pyrrolopyrimidine derivative), was tested in clinical trials, it did not produce clinically significant weight loss, suggesting that solely targeting this receptor may be insufficient for treating obesity in humans. nih.gov

Antifolate Activity and Mechanisms

One of the most extensively studied mechanisms of action for pyrrolo[2,3-d]pyrimidine derivatives is their function as antifolates. nih.gov Folate-dependent enzymes are critical for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. nih.govmdpi.com By mimicking the natural folate substrate, antifolates can inhibit these enzymes, leading to the disruption of DNA synthesis and cell death, a cornerstone of cancer chemotherapy. nih.gov

Pemetrexed (B1662193) (brand name Alimta), a pyrrolo[2,3-d]pyrimidine-based antifolate, is a clinically successful example. nih.govnih.gov Its mechanism is characterized by the simultaneous inhibition of multiple key folate-requiring enzymes. nih.gov

Key enzymatic targets and mechanisms include:

Multi-Target Inhibition: Pemetrexed and its polyglutamated forms potently inhibit not only thymidylate synthase (TS) but also dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which is the first folate-dependent step in purine (B94841) biosynthesis. nih.govresearchgate.net This multi-targeted approach is believed to contribute to its broad antitumor activity. nih.gov

Polyglutamation: For cytotoxic potency, pemetrexed requires intracellular conversion into polyglutamate forms. nih.gov This process, which adds multiple glutamate (B1630785) residues, traps the drug inside the cell and significantly increases its inhibitory potency against target enzymes like TS and GARFT. nih.gov

Cellular Transport: The uptake of these antifolates into cells is a critical step. They are transported via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govresearchgate.net Some newer 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been specifically designed for selective transport through the folate receptor (FRα) and PCFT, which are often overexpressed in tumor cells, thereby offering a more targeted therapeutic approach. researchgate.netnih.gov

Table 2: Antifolate Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ExamplePrimary Enzyme TargetsKey MechanismCellular TransportSource
Pemetrexed (LY231514)Thymidylate Synthase (TS), DHFR, GARFTRequires polyglutamation for full activityReduced Folate Carrier (RFC) nih.gov
6-Substituted Pyrrolo[2,3-d]pyrimidinesGARFTase, AICARFTaseDesigned for conformational flexibility to bind FRα and target enzymeFolate Receptor α (FRα), Proton-Coupled Folate Transporter (PCFT) researchgate.netnih.gov
TNP-351Dihydrofolate Reductase (DHFR)Contains three methylene (B1212753) bridges in its structureNot specified nih.gov

Biological Activities of 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Derivatives in Vitro Studies

In Vitro Antiviral Activities

The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold that has been explored for the development of various antiviral agents. nih.gov

Inhibition of Flaviviruses (e.g., Zika Virus, Dengue Virus)

Recent studies have highlighted the potential of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.gov The discovery of a specific compound, labeled as compound 1 in a study, as a ZIKV inhibitor prompted further investigation into its 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This research revealed key structural features necessary for antiviral activity. nih.gov

Structure-activity relationship (SAR) studies on these derivatives have provided insights into the chemical modifications that enhance their antiviral efficacy. For instance, it was demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core could be successfully replaced by 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, indicating flexibility in the core structure for antiviral activity. nih.govmdpi.com These analogs have been identified as new chemotypes for designing small molecules against flaviviruses. nih.gov

Further exploration led to the discovery of an alternative substitution pattern on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, resulting in compounds with low micromolar anti-ZIKV activity and relatively low cytotoxicity. nih.govmdpi.comsciprofiles.com SAR studies on the peripheral rings of this scaffold indicated that while one ring is less sensitive to structural changes, the presence of an electron-withdrawing group on the other is preferred for enhanced antiviral activity. nih.govmdpi.comsciprofiles.com

Table 1: In Vitro Anti-Zika Virus Activity of Pyrrolo[2,3-d]pyrimidine Analogs

Compound ID Core Scaffold Key Substituents Anti-ZIKV Activity (EC50) Cytotoxicity (CC50)
1 7H-pyrrolo[2,3-d]pyrimidine 4,7-disubstituted Micromolar range Not specified
8 9H-purine para-nitro or -cyanobenzyl Similar to compound 1 Generally less toxic
11 1H-pyrazolo[3,4-d]pyrimidine meta-chlorobenzylamine Similar to compound 1 Generally less toxic
6 1H-pyrazolo[3,4-d]pyrimidine Electron-withdrawing group Low micromolar Relatively low
13 1H-pyrazolo[3,4-d]pyrimidine Electron-withdrawing group Low micromolar Relatively low

Efficacy against Bovine Viral Diarrhea Virus (BVDV)

A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family. researchgate.net Several compounds from this series demonstrated potent inhibitory activity against BVDV. researchgate.net

Structure-activity relationship studies revealed that modifications at specific positions of the pyrrolo[2,3-d]pyrimidine ring significantly influenced the antiviral activity. Specifically, compounds with a hydrogen atom or a trichloromethyl group at the C2 position, and chlorine, sulfur, pyrrolidine, or methoxy groups at the C4 position of the pyrimidine (B1678525) ring showed high anti-BVDV activity. researchgate.net In contrast, derivatives with a chlorine or methyl group at the C2 position exhibited lower activity. researchgate.net

Four compounds in particular, designated as 11, 13, 16, and 17 in a research study, exhibited excellent inhibitory activity against BVDV. researchgate.net Another related study identified a pyrazolotriazolopyrimidinamine derivative, LZ37, as a selective inhibitor of BVDV replication in vitro. nih.gov LZ37 was found to inhibit viral RNA synthesis and the production of infectious virus particles with EC50 values of 12.9 ± 1µM and 5.8 ± 0.6µM, respectively. nih.gov

Activity against Herpes Simplex Virus Type 1 (HSV-1) and Human Cytomegalovirus (HCMV)

Certain pyrrolo[2,3-d]pyrimidine nucleosides, including arabinosyl and deoxyribosyl derivatives, have been evaluated for their in vitro activity against human cytomegalovirus (HCMV). semanticscholar.org Several of these compounds, such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin, demonstrated selective antiviral effects. semanticscholar.org These compounds were found to inhibit viral DNA synthesis. semanticscholar.org Notably, these derivatives showed less potent activity against herpes simplex virus type 1 (HSV-1) compared to their activity against HCMV. semanticscholar.org

Respiratory Syncytial Virus (RSV) Activity

While specific studies focusing solely on 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one derivatives against Respiratory Syncytial Virus (RSV) are limited in the provided search results, the broader class of pyrrolopyrimidine derivatives has been investigated for antiviral properties. nih.gov RSV is a significant cause of respiratory infections, and the development of effective antiviral treatments is a priority. mdpi.com Research into various heterocyclic compounds has identified inhibitors of the RSV F-protein, which is crucial for viral entry into host cells. researchgate.net

In Vitro Antimicrobial and Antifungal Activities

The pyrrolo[2,3-d]pyrimidine scaffold is a key component in compounds exhibiting a wide range of pharmacological activities, including antimicrobial and antifungal effects. nih.gov

Antibacterial Efficacy against Bacterial Strains

Several studies have investigated the in vitro antibacterial activity of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives against various bacterial strains. In one study, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net Some of these compounds, specifically 3b, 3c, 7e, exhibited potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was better than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net

Another study reported the synthesis of pyrrolo[2,3-d]pyrimidine derivatives that showed high potency against Escherichia coli and Salmonella typhimurium. semanticscholar.org Furthermore, research on pyrrolo[3,2-d]pyrimidine derivatives indicated that while some synthesized compounds showed antibacterial activity, their efficacy was generally weaker than the reference drugs ciprofloxacin and ceftizoxim. auctoresonline.org

Table 2: In Vitro Antibacterial Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ID Bacterial Strain Activity (MIC) Reference Drug Reference Drug Activity (MIC)
3b, 3c, 7e Staphylococcus aureus 0.31 mg/mL Ampicillin 0.62 mg/mL
1a-c, 2a, 2b, 3a, 3g, 3h Escherichia coli Highly potent Not specified Not specified
1a-c, 2a, 2b, 3a, 3g, 3h Salmonella typhimurium Highly potent Not specified Not specified

Antifungal Efficacy against Fungal Strains

In the search for novel antifungal agents, derivatives of this compound have been synthesized and evaluated for their in vitro activity against a range of phytopathogenic fungi. Studies have shown that these compounds can exhibit significant fungicidal properties.

Three series of new pyrimidine derivatives were synthesized and tested against fourteen phytopathogenic fungi. nih.gov The in vitro antifungal activities were determined using the poisoned food technique at a concentration of 50 μg/mL. nih.gov Several of the synthesized compounds demonstrated potent fungicidal activities, with some showing greater efficacy than commercial fungicides like flumorph, dimethomorph, carbendazim, hymexazol, and pyrimethanil, which were used as positive controls. nih.gov

Another study focused on the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines and their antifungal performance against Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.com The initial screening at 50 μg/mL identified several compounds with mycelial growth inhibition rates over 60%. amazonaws.com Notably, one of the 5,6-diarylpyrazolo[1,5-a]pyrimidine derivatives showed an IC50 value of 17.11 μg/mL against F. solani. amazonaws.com A 6,7-diarylpyrazolo[1,5-a]pyrimidine derivative was effective against both Cytospora sp. and F. solani with IC50 values of 27.32 and 21.04 μg/mL, respectively. amazonaws.com

These findings underscore the potential of pyrimidine derivatives as a promising scaffold for the development of new agricultural fungicides. nih.govamazonaws.com

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis, Mycobacterium smegmatis)

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, have shown promise as antimycobacterial agents. nih.gov A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized to explore their activity against Mycobacterium tuberculosis. nih.gov

The in vitro activity of these compounds was assessed against a green fluorescent protein (GFP) reporter strain of M. tuberculosis using the broth microdilution method. nih.gov Sixteen of the synthesized compounds displayed activity with minimum inhibitory concentration (MIC90) values ranging from 0.488 to 62.5 µM. nih.gov The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited a MIC90 value of 0.488 µM and was found to be non-cytotoxic to Vero cells. nih.gov

Furthermore, pyrimidine analogs have also been investigated for their antimycobacterial effects. In one study, a pyrimidine analog with a longer carbon chain at the C-5 position demonstrated dose-dependent inhibition of M. tuberculosis growth, achieving 99%, 97%, and 92% inhibition at concentrations of 200, 100, and 50 µg/mL, respectively. nih.gov

The antimycobacterial activity of pyrazinamide derivatives has also been explored. researchgate.net A series of these derivatives showed a high inhibitory effect on M. tuberculosis, with some compounds exhibiting MIC values of approximately 6.25 mμ/mL. researchgate.net

Mycobacterium smegmatis is often used as a model organism for M. tuberculosis due to similarities in their cell wall structure. nih.gov Studies on M. smegmatis have shown that certain gold(I) complexes derived from pyrazinamide exhibit significant bactericidal activity. nih.gov

These results highlight the potential of pyrrolo[2,3-d]pyrimidine and related pyrimidine derivatives as a foundation for the development of new antitubercular drugs. nih.gov

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have been the focus of numerous studies for their potential as anticancer agents. These compounds have been evaluated for their in vitro antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

Lung Adenocarcinoma (A549)

Several studies have investigated the cytotoxic effects of pyrrolo[2,3-d]pyrimidine derivatives on the A549 human lung adenocarcinoma cell line. In one study, a series of new pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized and evaluated. nih.gov Compound 9e from this series showed the strongest cytotoxic activity against A549 cells, with an IC50 value of 4.55 µM. nih.gov Further investigation revealed that this compound induced late apoptosis and caused cell cycle arrest in the G0/G1 phase. nih.gov

Another study synthesized twenty-five new pyrrolo[2,3-d]pyrimidine derivatives and tested their anti-proliferative activity against seven cancer cell lines, including A549. nih.gov The cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.gov

The antiproliferative activity of other heterocyclic compounds has also been tested against A549 cells. For example, quercetin demonstrated significant anti-proliferative activity with IC50 values of 8.65, 7.96, and 5.14 µg/ml at 24, 48, and 72 hours, respectively. jcancer.org A pyrazoline derivative was also identified as a promising anticancer agent with a selective inhibitory effect on the A549 cell line, showing an IC50 value of 138.63 µg/mL. doaj.org

Cervical Carcinoma (HeLa)

The cytotoxic potential of pyrrolo[2,3-d]pyrimidine derivatives has also been assessed against the HeLa human cervical carcinoma cell line. A series of newly synthesized halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were evaluated for their cytotoxic effects. semanticscholar.org The study found that several of these compounds exhibited promising cytotoxic effects against four different cancer cell lines, including HeLa, with IC50 values ranging from 29 to 59 µM. semanticscholar.org

In a different study, a series of newly synthesized heterocyclic compounds were evaluated for their in vitro cytotoxic activities against hepatocellular and cervical carcinoma cell lines using a standard MTT assay. nih.gov Several of these compounds exhibited potential cytotoxic activities against HeLa cells. nih.gov For instance, compounds 13 and 19 showed potent cytotoxic effects with IC50 values of 15.32 ± 1.2 and 4.26 ± 0.3 μg/mL, respectively. nih.gov

Another compound, TM1, a PARP-1 inhibitor, displayed good antiproliferative activity against HeLa cells with an IC50 value of 0.65 µM. cellmolbiol.org This compound was found to induce apoptosis in HeLa cells in a dose-dependent manner. cellmolbiol.org

Metastatic Colorectal Adenocarcinoma (SW620)

The in vitro antiproliferative effects of 1H-pyrrolo[2,3-d]pyrimidine derivatives on the SW620 metastatic colorectal adenocarcinoma cell line have been investigated. In one study, new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and their activities against human colon cancer cell lines were evaluated. Two compounds, 6c and 6h, which had nitrobenzimidazole and pyrimidyl heterocycles attached at the 5th position via a sulfur atom, were the most potent, with IC50 values of approximately 17.6 µM.

Another study focused on 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells. This study used a three-dimensional quantitative structure-activity relationship to analyze thirty-one compounds, with pIC50 values ranging from 7.37 to 9.92.

General Human Tumor Cell Line Panels

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated broad-spectrum antiproliferative activity across diverse human tumor cell line panels. In one study, a series of newly synthesized derivatives were tested against seven human cancer cell lines: MCF7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate), HepG2 (liver), PACA2 (pancreas), and BJ1 (normal fibroblast). nih.gov Notably, some compounds exhibited potent and selective activity against specific cell lines. nih.gov

Another investigation focused on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives. nih.gov Compounds 5e, 5h, 5k, and 5l from this series showed modest cytotoxic effects against a panel of four cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov

Furthermore, the 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative, 6f , was evaluated against the National Cancer Institute's (NCI) panel of 60 cancer cell lines. nih.gov The compound exhibited a distinct, broad-spectrum anticancer profile, showing submicromolar GI50 (50% growth inhibition) values against multiple cancer cell types. nih.gov This highlights the potential of this structural class as a versatile anticancer scaffold.

Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives on Tumor Cell Line Panels

Compound(s)Cell Line PanelKey FindingsReference
Derivatives including 14a, 16b, 17, 18b MCF7, A549, HCT116, PC3, HePG2, PACA2, BJ1Demonstrated varied cytotoxic effects across the panel. nih.gov
5e, 5h, 5k, 5l MCF-7, HepG2, MDA-MB-231, HeLaModest cytotoxic effects with IC50 values ranging from 29 to 59 µM. nih.gov
6f NCI 60-cell line panelShowed broad-spectrum anticancer activity with submicromolar GI50 values. nih.gov
8f, 8g HT-29 (Colon)Exhibited significant antitumor activity with IC50 values of 4.55 µM and 4.01 µM, respectively. mdpi.com

Glioblastoma Cell Lines (U87)

Glioblastoma multiforme (GBM) is an aggressive brain tumor, and derivatives of pyrrolo[2,3-d]pyrimidine have been identified as potential therapeutic agents. A novel series of these compounds, 8a-j , were synthesized and evaluated for their ability to inhibit Src tyrosine kinase, a key player in glioblastoma pathology. nih.gov The derivatives were tested for their antiproliferative potency on the U87 glioblastoma cell line. nih.gov

Among the series, compound 8h demonstrated a considerable cytotoxic effect against U87 cells, with a half-maximal inhibitory concentration (IC50) value of 7.1 μM. nih.gov In a separate study, a 7-H-pyrrolo[2,3-di]pyrimidine derivative, referred to as 7-HPPD , was also investigated for its anti-glioma effects. Treatment with 20 μM of 7-HPPD for 72 hours resulted in a 31% reduction in the viability of U87 cells, indicating its potential to inhibit glioma cell growth. ajol.info

In Vitro Activity Against Glioblastoma Cell Line U87

CompoundMechanism/TargetResult (U87 Cells)Reference
8h Src tyrosine kinase inhibitorIC50 = 7.1 µM nih.gov
7-HPPD Not specified31% reduction in cell viability at 20 µM. ajol.info

Prostate Cancer Cell Lines (PC-3)

The in vitro anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives has also been assessed against prostate cancer. As part of a broader screening, a series of compounds were evaluated against the PC-3 human prostate cancer cell line. nih.gov While the study highlighted potent activities against other cancer types, the inclusion of PC-3 in the testing panel confirms that this scaffold has been considered for activity against prostate cancer. nih.gov

In Vitro Activity Against Prostate Cancer Cell Line PC-3

Compound SeriesCell LineKey FindingReference
Pyrrolo[2,3-d]pyrimidine derivatives 3–19PC-3Included in a 7-cell line screening panel to assess general cytotoxicity. nih.gov

Breast Cancer Cell Lines (T47D, MDA-MB-436)

Several studies have confirmed the cytotoxic potential of pyrrolo[2,3-d]pyrimidine derivatives against various breast cancer cell lines. In one study, compounds 14a, 16b, and 18b were found to be the most active against the MCF7 breast cancer cell line, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively. nih.gov Another investigation of halogenated derivatives reported that compounds 5e, 5h, 5k, and 5l demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line, with IC50 values in the range of 29 to 59 µM. nih.gov No specific in vitro data for the T47D and MDA-MB-436 cell lines were identified in the reviewed sources.

In Vitro Activity Against Breast Cancer Cell Lines

Compound(s)Cell LineResultReference
14a MCF7IC50 = 1.7 µg/ml nih.gov
16b MCF7IC50 = 5.7 µg/ml nih.gov
18b MCF7IC50 = 3.4 µg/ml nih.gov
5e, 5h, 5k, 5l MDA-MB-231IC50 range = 29 to 59 µM nih.gov

Hepatocellular Carcinoma Cell Lines (HepG2)

The efficacy of pyrrolo[2,3-d]pyrimidine derivatives has been evaluated against hepatocellular carcinoma, with promising results in the HepG2 cell line. Research has shown that compound 17 exerted notable cytotoxic effects against HepG2 cells, with an IC50 of 8.7 μg/ml. nih.gov In a separate mechanistic study, compound 5k was found to induce both apoptosis and necrosis in HepG2 cells, suggesting it affects cell death pathways. nih.gov The percentage of necrotic cells increased from 1.58% in the control group to 4.17% in the group treated with compound 5k . nih.gov

In Vitro Activity Against Hepatocellular Carcinoma Cell Line HepG2

CompoundResult (HepG2 Cells)Reference
17 IC50 = 8.7 µg/ml nih.gov
5k Induced apoptosis and necrosis. nih.gov

Non-Small Cell Lung Cancer Cell Lines (e.g., LC-2/ad, RET-driven)

A significant area of research for pyrrolo[2,3-d]pyrimidine derivatives is in the treatment of non-small cell lung cancer (NSCLC), particularly tumors driven by the REarranged during Transfection (RET) proto-oncogene. nih.gov The optimization of a pyrrolo[2,3-d]pyrimidine core led to the identification of compound 1 , which demonstrated potent in vitro inhibition of the RET kinase. nih.gov Further investigations have focused on designing derivatives that can inhibit both wild-type RET and drug-resistant mutants. arizona.edu

In other research, three series of new pyrrolo[2,3-d]pyrimidines were synthesized and tested on the NCI H1299 lung cancer cell line. connectjournals.com Compounds 08a, 08h, 08j, 09h, 09i, 09j, 09m, 09n, and 09o showed excellent anticancer activity against this cell line. connectjournals.com

In Vitro Activity Against Non-Small Cell Lung Cancer Lines

Compound(s)Target/Cell LineKey FindingReference
Compound 1 RET kinaseDemonstrated potent in vitro RET kinase inhibition. nih.gov
08a, 08h, 08j, 09h, 09i, 09j, 09m, 09n, 09o NCI H1299Showed excellent anticancer activity. connectjournals.com

In Vitro Immunomodulatory Potential

Beyond direct cytotoxicity, derivatives of the this compound scaffold have shown significant potential to modulate the immune system, suggesting applications in cancer immunotherapy. Research has identified compounds that can activate innate immune pathways.

A novel series of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were identified as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the STING (Stimulator of Interferon Genes) pathway. nih.gov By inhibiting ENPP1, these compounds can activate the STING pathway, leading to an enhanced innate immune response. Compound 31 was identified as a particularly potent ENPP1 inhibitor with an IC50 of 14.68 nM, and it effectively promoted cytokine release in cell lines. nih.gov

Other pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of colony-stimulating factor 1 receptor (CSF1R) kinase. nih.gov CSF1R is crucial for the regulation of tumor-associated macrophages (TAMs). Inhibition of CSF1R can lead to the repolarization of these macrophages, altering the tumor microenvironment. nih.gov Compound 18h displayed an IC50 value of 5.14 nM against CSF1R and was shown to alter macrophage polarization in a dose-dependent manner. nih.gov

In Vitro Immunomodulatory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetMechanismResultReference
31 ENPP1Inhibition of ENPP1 to activate the STING pathway.IC50 = 14.68 nM; promoted cytokine release. nih.gov
18h CSF1RInhibition of CSF1R kinase to modulate macrophage polarization.IC50 = 5.14 nM; altered macrophage polarization in vitro. nih.gov

Computational and Theoretical Studies of 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one derivatives, DFT calculations have been employed to better understand their binding modes and electronic properties.

For instance, theoretical calculations were performed to analyze the binding of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives within the mTOR active site. nih.gov Such studies help in understanding the distribution of electron density and identifying regions of the molecule that are crucial for interaction with the target protein. By calculating properties like electrostatic potential maps, researchers can visualize the charge distribution around the molecule, determining which regions are likely to act as hydrogen bond donors or acceptors, thus confirming the binding modes observed in docking studies.

Molecular Docking Simulations and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets. For pyrrolo[2,3-d]pyrimidine derivatives, docking studies have been crucial in understanding their interactions with various kinases. nih.govnih.gov

These simulations have successfully predicted the binding interactions of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives with multiple kinase targets, including EGFR, Her2, VEGFR2, and CDK2. nih.gov The results of these simulations often guide the synthesis of new compounds by revealing key interactions that can be optimized to enhance potency and selectivity. nih.gov

Analysis of Interactions at ATP Binding Sites

The majority of kinase inhibitors, including many this compound derivatives, are ATP-competitive, meaning they bind in the pocket normally occupied by adenosine triphosphate (ATP). Molecular docking has been essential in visualizing these interactions.

Studies on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives show that they establish key interactions within the ATP binding pockets of kinases like EGFR and VEGFR2. mdpi.com A common and critical interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. For example, the nitrogen atom of the pyrrole (B145914) ring in one derivative was found to form a hydrogen bond with the backbone of Met769 in the EGFR active site, an interaction also observed with the approved drug erlotinib (B232). nih.gov These derivatives are often further stabilized by hydrophobic interactions with conserved residues such as Leu694, Val702, and Ala719. nih.gov

Target KinaseKey Interacting ResiduesType of Interaction
EGFRMet769Hydrogen Bond
EGFRLeu694, Val702, Ala719Hydrophobic
VEGFR2Cys919, Asp1046Hydrogen Bond

Elucidation of RET Pocket Binding Characteristics

The Rearranged during Transfection (RET) kinase is another important target for cancer therapy, and pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent RET inhibitors. nih.govnih.gov Computational studies have been vital in understanding how these compounds bind to both wild-type RET and its drug-resistant mutants, such as V804M. nih.govnih.gov

A lead compound, designated as compound 59 , was identified as a type II inhibitor of RET, binding to the inactive "DFG-out" conformation of the kinase. nih.govnih.gov Molecular docking proposed a binding pose for compound 59 in the RET pocket and allowed for the quantification of contributions from individual amino acid residues to its binding affinity. nih.govnih.gov This detailed understanding of the binding mode is critical for designing next-generation inhibitors that can overcome clinical resistance. nih.gov

Understanding mTOR Active Site Binding

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation. nih.gov New 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been developed as potent mTORC1/mTORC2 dual inhibitors. nih.gov To better understand the structure-activity relationship, theoretical calculations and molecular docking were performed. nih.gov One highly active compound, 12q , which exhibited an IC₅₀ value of 54 nM against mTOR, was studied to elucidate its binding mode within the mTOR active site. nih.gov These computational analyses provide a structural basis for the observed inhibitory activity and guide further optimization of this chemical series. nih.gov

CompoundTargetIC₅₀ (nM)Computational Method Used
12q mTOR54Molecular Docking

Investigating CSF1R Inhibitor Binding Modes

Colony-stimulating factor 1 receptor (CSF1R) is a tyrosine kinase that plays a crucial role in the regulation of macrophages and is a target for various inflammatory diseases and cancers. acs.org A series of highly selective pyrrolo[2,3-d]pyrimidine derivatives have been developed as CSF1R inhibitors. acs.orgnih.gov

X-ray crystallography and molecular modeling have revealed that these inhibitors bind to the autoinhibited form of the kinase. nih.gov Specifically, a co-crystal structure of inhibitor 23 with CSF1R showed that the compound binds via two key hydrogen bonds to the hinge residue Cys-666. nih.gov The pyrimidine (B1678525) N1-atom accepts a hydrogen bond from the backbone NH of Cys-666, while the pyrrole NH group donates a hydrogen bond to the carbonyl oxygen of the same residue. nih.gov This binding mode, which targets a "DFG-out-like" conformation, is thought to be responsible for the high selectivity of these compounds. acs.orgnih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a powerful technique in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. dovepress.com This model then serves as a 3D query to search for new molecules with the desired activity. dovepress.com

This approach has been applied to the design of novel pyrrolo[2,3-d]pyrimidine derivatives. By analyzing the structures of known active inhibitors, researchers can construct a pharmacophore model that encapsulates the key features for kinase inhibition. nih.gov For example, a new series of 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives were designed to possess the essential pharmacophoric features of EGFR inhibitors, leading to the identification of compounds with potent anticancer activity. nih.gov Pharmacophore models can also be derived from the structure of the target's active site, outlining the principle interactions between the protein and its potential ligands. dovepress.com This strategy is crucial for identifying novel scaffolds through virtual screening and for optimizing lead compounds to improve their binding affinity and selectivity. dovepress.com

In Silico ADMET Profiling of this compound Derivatives: Current Research Landscape

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific in silico Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) studies focused on this compound and its direct derivatives.

The existing body of research on pyrrolo[2,3-d]pyrimidine derivatives other than the 5(6H)-one variant indicates a strong interest in this heterocyclic system for the development of therapeutic agents, particularly in the area of kinase inhibitors. These studies often include computational predictions of ADMET parameters as a standard component of the drug design and discovery process. However, the specific structural features of the this compound core, namely the oxo group at the 5-position, would significantly influence its physicochemical properties and, consequently, its ADMET profile. Therefore, data from other pyrrolo[2,3-d]pyrimidine analogs cannot be directly extrapolated to this specific compound and its derivatives.

The lack of dedicated in silico ADMET studies on this compound derivatives represents a gap in the current scientific knowledge. Such studies would be invaluable for guiding the synthesis and development of novel compounds based on this scaffold for various therapeutic applications. Future research in this area would be beneficial to elucidate the potential of this class of compounds as viable drug candidates.

Analytical Characterization and Spectroscopic Analysis of 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Compounds

Advanced Spectroscopic Techniques for Structural Elucidation

Structural confirmation of novel pyrrolo[2,3-d]pyrimidine derivatives is routinely achieved through a suite of spectroscopic methods, including NMR, IR, and mass spectrometry. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of pyrrolo[2,3-d]pyrimidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the core structure and its substituents. rsc.org

¹H NMR: The proton NMR spectra of pyrrolo[2,3-d]pyrimidines exhibit characteristic signals. For instance, the proton at the C2 position of the pyrrolo[2,3-d]pyrimidine scaffold typically displays a distinct signal in the range of δ 8.34–8.38 ppm. nih.gov The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the bicyclic ring system. In one study of tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, the proton on the pyrrole (B145914) ring (C3-H) appeared as a singlet around δ 6.67 ppm, while protons on adjacent fused rings showed complex multiplets at expected chemical shifts. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For the pyrrolo[2,3-d]pyrimidine core, characteristic signals for the carbonyl group (C=O) and other carbons in the heterocyclic rings are observed. In studies of 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, the carbonyl carbon (C4) resonated at δ 159.13 ppm, while other key carbons of the pyrrolopyrimidine moiety were found at δ 153.94, 148.10, 105.90, and 102.01 ppm. mdpi.com

The following table summarizes representative NMR data for a substituted pyrrolo[2,3-d]pyrimidinone derivative.

CompoundTechniqueSolventChemical Shifts (δ ppm)Source
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one¹H NMR (600 MHz)CDCl₃7.42–7.36 (m, 4H), 6.67 (s, 1H), 4.09 (t, J = 6.2 Hz, 2H), 3.69 (s, 3H), 2.97 (t, J = 6.7 Hz, 2H), 1.97 (p, J = 6.1 Hz, 2H), 1.92 (p, J = 6.3 Hz, 2H) mdpi.com
¹³C NMR (101 MHz)CDCl₃159.13, 153.94, 148.10, 135.31, 133.92, 130.51, 129.95, 128.85, 105.90, 102.01, 41.59, 31.81, 30.07, 22.26, 19.37 mdpi.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one and its analogs, the IR spectrum provides clear evidence for key structural features. The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the pyrimidinone ring. Other characteristic absorptions include N-H stretching vibrations for the pyrrole and pyrimidinone nitrogens, C-N stretching, and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The chemical structures of synthesized pyrrolo[2,3-d]pyrimidine derivatives are often confirmed using IR spectroscopy, alongside other methods. nih.govmdpi.com For the related compound 1H-Pyrrolo[2,3-b]pyridine, characteristic bands are observed in the gas phase spectrum, which can serve as a reference for the fundamental vibrations of the core structure. nist.gov

Mass spectrometry is essential for determining the molecular weight and elemental formula of pyrrolo[2,3-d]pyrimidinone compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. This is a standard characterization technique reported in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives. For example, the calculated mass for the [M+H]⁺ ion of 2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one was 314.1060, with the found mass being 314.1058, confirming the formula C₁₇H₁₇ClN₃O. mdpi.com Similarly, for another derivative, the calculated mass for C₂₁H₂₁N₄O [M+H]⁺ was 345.1715, and the found value was 345.1712. ntnu.no

Electron Ionization Mass Spectrometry (EI-MS): EI-MS can be used to analyze the fragmentation patterns of the molecule, offering additional structural insights. The mass spectrum for the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) shows a prominent molecular ion peak, which is characteristic of aromatic systems. nist.gov

The molecular formula for the closely related 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is C₆H₅N₃O, with a molecular weight of 135.12 g/mol . nih.gov

CompoundTechniqueIonCalculated Mass (m/z)Found Mass (m/z)Source
2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneHRMS (ESI)[M+H]⁺314.1060314.1058 mdpi.com
3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneHRMS (ESI)[M+H]⁺392.0165392.0138 mdpi.com
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneHRMS (ESI)[M+H]⁺348.0670348.0644 mdpi.com

Purity Determination and Elemental Composition Analysis

Beyond structural elucidation, confirming the purity and elemental composition of a synthesized compound is a fundamental requirement.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. This technique serves as a crucial check for purity and formula confirmation. For example, in the characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the calculated elemental composition was C 42.67%, H 2.56%, N 14.22%, which correlated well with the found values of C 42.58%, H 2.62%, N 14.09%. researchgate.net This method is frequently mentioned in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as a means of verifying the final products. researchgate.net

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in the synthesis of pyrrolo[2,3-d]pyrimidines. Its primary applications are to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. nih.govmdpi.com It is also used as a preliminary method to assess the purity of the final product and to determine the appropriate solvent system for purification by column chromatography. mdpi.com For instance, the synthesis of ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate was monitored using TLC until the reaction was complete. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

There is currently no publicly available research detailing specific High-Performance Liquid Chromatography (HPLC) methods for the purity assessment or quantification of this compound. Generally, for related pyrrolo[2,3-d]pyrimidine derivatives, HPLC is a standard technique for verifying compound purity and is often performed using reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape. Detection is typically carried out using a UV detector at a wavelength determined by the compound's chromophore. However, without experimental data for this compound, specific parameters such as column type, mobile phase composition, gradient, flow rate, and retention time cannot be provided.

X-ray Crystallography for Definitive Molecular Structure Confirmation

Similarly, a search of crystallographic databases and scientific literature did not yield any published X-ray crystal structures for this compound. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. For many other substituted pyrrolo[2,3-d]pyrimidine compounds, this technique has been instrumental in understanding their interaction with biological targets. The absence of such data for this compound means that its precise solid-state conformation and intermolecular interactions have not been publicly documented.

Future Research Directions for 1h Pyrrolo 2,3 D Pyrimidin 5 6h One Derivatives

Targeted Structural Optimization for Enhanced Potency and Selectivity

A primary direction for future research is the continued structural optimization of 1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one derivatives to boost their potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues.

One successful strategy involves "scaffold hopping," where the core structure is modified to improve properties. For instance, a research program that began with a high-throughput screening hit successfully transitioned to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which demonstrated promising initial selectivity among cyclin-dependent kinases (CDKs). nih.gov Further SAR exploration revealed that specific substitutions, such as a methyl group on a benzenesulfonamide (B165840) moiety and a (1S, 3R)-hydroxycyclohexane on the lactam, dramatically improved selectivity for CDK2 over other kinases like CDK1, 4, 6, 7, and 9 by over 200-fold. nih.gov

Another key optimization strategy is the strategic incorporation of halogen atoms into the molecular structure. nih.gov Halogenation can enhance binding affinity, potency, and other pharmacological properties. nih.gov This approach has been used to develop groundbreaking tyrosine kinase inhibitors (TKIs) with improved therapeutic efficacy. nih.gov Similarly, the development of inhibitors for Colony Stimulating Factor 1 Receptor (CSF1R) showed that including a polar para-substituent on 6-arylated pyrrolopyrimidines increased activity. nih.gov The strategic combination of structural elements from known inhibitors, like Pexidartinib, with the pyrrolo[2,3-d]pyrimidine nucleus through molecular hybridization has also proven to be a fruitful approach for developing potent and selective drug candidates. mdpi.com

Table 1: Inhibitory Activity of Optimized Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC₅₀ ValueSource
Compound 10t (1H-pyrrolo[3,2-c]pyridine derivative)HeLa, SGC-7901, MCF-7 cell lines0.12 - 0.21 µM tandfonline.comnih.gov
Compound 5k (Halogenated pyrrolo[2,3-d]pyrimidine)EGFR, Her2, VEGFR2, CDK240 - 204 nM nih.gov
Compound 8g (Tricyclic pyrrolo[2,3-d]pyrimidine)HT-29 cell line4.01 µM mdpi.com
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17 nM rsc.org
Compound 12bCSF1RLow-nanomolar mdpi.com

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatization

Advancing the therapeutic potential of this compound derivatives is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future research must focus on creating versatile pathways that allow for complex and diverse substitutions on the core scaffold.

Current synthetic strategies often involve multi-step sequences. For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was successfully synthesized in three steps with high yields. nih.gov Another approach involves the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines through carbonyl-amine condensation and subsequent carbon-halogen bond formation. mdpi.com Cyclocondensation reactions have also been established as an effective method for creating new substituted 1H-pyrrolo[2,3-b]pyridines and 1H-pyrrolo[2,3-d]pyrimidines. researchgate.net

More advanced and powerful techniques from modern organic chemistry are being employed to facilitate complex derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are proving invaluable. mdpi.comntnu.no These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building complex molecular architectures. For instance, a successful route to a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine relied on a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position, followed by a Buchwald–Hartwig amination at the C-4 position. ntnu.no The exploration and refinement of these and other novel synthetic routes, such as those utilizing N-halosuccinimide or Tf₂O, will be critical for accessing a wider chemical space of derivatives for biological screening. mdpi.com

Development of Multi-Targeted Agents with Synergistic Biological Effects

A growing area of research is the design of single chemical entities that can modulate multiple biological targets simultaneously. This multi-targeted approach can lead to synergistic effects, enhanced therapeutic efficacy, and potentially overcome drug resistance mechanisms. The this compound scaffold is well-suited for this strategy.

Researchers have successfully developed halogenated pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors. nih.gov Specifically, compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with inhibitory concentrations comparable to the established multi-kinase inhibitor sunitinib. nih.gov Such compounds hold promise for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Another rationale for multi-targeted agents is to address therapeutic resistance. For example, resistance to CDK4/6 inhibitors in cancer treatment often involves a compensatory pathway driven by CDK2. nih.gov Therefore, developing agents that can co-target CDK4/6 and CDK2, or selective CDK2 inhibitors for use in patients who have developed resistance, represents a promising therapeutic strategy. nih.gov The future in this area will involve the rational design of derivatives that can precisely interact with the binding sites of two or more distinct protein targets to achieve a synergistic biological outcome.

Further Elucidation of Molecular Binding Mechanisms and Ligand-Protein Interactions

A deeper understanding of how these derivatives bind to their protein targets at the molecular level is essential for rational drug design and optimization. Future research will increasingly rely on a combination of computational and experimental techniques to elucidate these interactions.

Molecular docking studies are a key computational tool used to predict and analyze the binding modes of ligands within the active site of a protein. mdpi.com These studies can provide valuable insights into the specific interactions that contribute to a compound's potency and selectivity. For example, molecular modeling of a potent 1H-pyrrolo[3,2-c]pyridine derivative suggested that it interacts with the colchicine (B1669291) binding site of tubulin by forming specific hydrogen bonds with the amino acid residues Thrα179 and Asnβ349. tandfonline.comnih.gov In another study, docking simulations indicated that a multi-targeted pyrrolo[2,3-d]pyrimidine derivative (compound 5k) had similar binding interactions across four different kinase enzymes, helping to explain its broad activity. nih.gov

These computational predictions are ideally confirmed by experimental methods like X-ray crystallography, which can provide a high-resolution picture of the ligand-protein complex. Understanding these precise binding mechanisms, including hydrogen bonds, hydrophobic interactions, and other non-covalent forces, will allow for the targeted modification of the this compound scaffold to maximize affinity and specificity for the desired biological target.

Investigation of Broader Spectrum Biological Activities and Therapeutic Applications

While much of the focus on pyrrolo[2,3-d]pyrimidine derivatives has been in oncology, particularly as kinase inhibitors, the scaffold possesses a wide range of biological activities that warrant further investigation. ekb.eg The structural resemblance to purines makes these compounds candidates for interacting with a variety of enzymes and receptors. ekb.eg

A significant area for future exploration is in anti-infective therapies. A study focused on synthesizing new pyrrolo[2,3-d]pyrimidine derivatives led to the discovery of compounds with potent antibacterial and antifungal properties. nih.gov Several derivatives exhibited excellent activity against the fungus Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.31-0.62 mg/mL, which was superior to the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.gov Furthermore, certain compounds showed strong activity against the bacterium Staphylococcus aureus, with an MIC of 0.31 mg/mL, outperforming the standard antibiotic ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov

Literature surveys indicate that the pyrrolopyrimidine heterocyclic system has been associated with a broad spectrum of other potential therapeutic applications, including antiviral, anti-inflammatory, analgesic, anticonvulsant, and anti-diabetic activities. ekb.eg Future research should involve systematic screening of new and existing this compound libraries against a diverse panel of biological targets to uncover novel therapeutic uses beyond cancer.

Table 2: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassOrganismActivity (MIC)Comparison Drug (MIC)Source
Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11dCandida albicans0.31-0.62 mg/mLFluconazole (1.5 mg/mL) nih.gov
Pyrrolo[2,3-d]pyrimidines 3b,c, 7eStaphylococcus aureus0.31 mg/mLAmpicillin (0.62 mg/mL) nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one and its derivatives?

  • Methodology : One-pot multicomponent reactions are widely used, as demonstrated in the synthesis of structurally related pyrrolo[2,3-d]pyrimidine derivatives. Key steps include condensation of aminopyrrole intermediates with carbonyl-containing reagents (e.g., ethyl acetoacetate) under reflux conditions in ethanol, followed by acidification and purification via silica-gel column chromatography .
  • Example : A typical procedure involves reacting 7-amino-5-oxo-pyrrolo[2,3-d]pyrimidine with aryl aldehydes or brominated substrates in the presence of ammonium acetate (NH₄OAc) and acetic acid, achieving yields of 42–80% .

Q. How can structural characterization of this compound derivatives be performed?

  • Methodology : Use a combination of 1H/13C NMR (to confirm substituent positions and ring fusion) and high-resolution mass spectrometry (HRMS) (to verify molecular formulas). For example, derivatives like 6-benzoyl-5-(3-iodophenyl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one show distinct aromatic proton signals at δ 7.55–7.40 ppm in 1H NMR and HRMS peaks matching calculated values (e.g., m/z 471.9296 for C₁₈H₁₂Br₂N₃O₂) .
  • Stability Note : Many derivatives exhibit high thermal stability (melting points >300°C), as confirmed by differential scanning calorimetry (DSC) .

Q. What preliminary biological screening models are suitable for evaluating pyrrolo[2,3-d]pyrimidinone derivatives?

  • Methodology :

  • Antiviral Activity : Screen against Bovine Viral Diarrhea Virus (BVDV) using in vitro cytopathic effect (CPE) reduction assays. EC₅₀ values <10 μM indicate promising activity .
  • Anticancer Potential : Test cell viability via MTT assays (e.g., MT3-037, a pyrido[2,3-d]pyrimidinone analog, induced apoptosis in cancer cells with IC₅₀ ~5 μM) .

Advanced Research Questions

Q. How do substituents on the pyrrolo[2,3-d]pyrimidinone core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents at the 3- and 5-positions enhance antiviral activity by improving target binding (e.g., 25k: EC₅₀ = 3.2 μM against BVDV) .
  • Hydrophobic Moieties : Benzoyl groups at position 6 increase membrane permeability, as shown in logP calculations (e.g., 25j: logP = 2.8) .
    • Data Contradiction : Some derivatives with bulky substituents (e.g., 3,5-dibromophenyl) show reduced solubility despite high activity, necessitating formulation optimization .

Q. What strategies resolve contradictory data in enzymatic vs. cellular assays for pyrrolo[2,3-d]pyrimidinones?

  • Case Study : A compound may inhibit FLT3 kinase at nM levels in enzymatic assays but show weaker cellular activity due to poor bioavailability.
  • Resolution :

Perform ADME profiling to assess permeability (Caco-2 assays) and metabolic stability (microsomal half-life).

Use proteolysis-targeting chimeras (PROTACs) to enhance target degradation efficiency .

  • Example : Crystal polymorphs of 8-bromo-2-(1-methylpiperidin-4-ylamino)pyrido[4,3-d]pyrimidin-5(6H)-one hydrochloride improved stability and FLT3 inhibition (IC₅₀ = 12 nM) .

Q. How can computational methods guide the design of pyrrolo[2,3-d]pyrimidinone-based inhibitors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with targets like acetylcholinesterase (AChE). For example, 7-aryl derivatives showed hydrogen bonding with AChE’s catalytic triad (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Develop 2D-QSAR using descriptors like topological polar surface area (TPSA) to optimize blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.